3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide
Overview
Description
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . The chloromethylation of benzene can be achieved using dimethoxymethane and chlorosulfonic acid in the presence of ZnI2 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the oxadiazole ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides or thioethers can be formed.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives of the oxadiazole ring.
Mechanism of Action
The mechanism of action of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide
- 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopentylbenzamide
Uniqueness
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the 1,2,4-oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(2)15-13(18)10-5-3-4-9(6-10)12-16-11(7-14)19-17-12/h3-6,8H,7H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUDZRIUDJCYPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158370 | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-67-3 | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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